1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
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Overview
Description
1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that contains a bromophenyl group and a tetrahydropyrimidine ring with a thione functional group
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the condensation of 2-bromobenzaldehyde with acetone and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .
Chemical Reactions Analysis
1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding thiol.
Scientific Research Applications
1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar compounds to 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE include other tetrahydropyrimidine derivatives and bromophenyl-containing compounds. Compared to these compounds, this compound is unique due to the presence of both the bromophenyl group and the thione functional group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(2-bromophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-7-5-4-6-10(11)14/h4-8H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAAANDEGMQURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2Br)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352349 |
Source
|
Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116265-94-2 |
Source
|
Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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